Comparative Degradation Potency of Pomalidomide-based PROTACs for CDK6 vs. CDK4
A PROTAC degrader (CP-10) synthesized using the pomalidomide-based version of this conjugate (Pomalidomide-PEG1-C2-N3) demonstrates highly potent and selective degradation of CDK6 with a DC50 of 2.1 nM . When compared to a closely related PROTAC series (CP-A1, CP-A2, CP-A3, CP-A4) derived from the same pomalidomide warhead but with different linkers, the CP-10 conjugate exhibits superior potency. The comparator PROTACs in this series show significantly higher DC50 values for CDK6, ranging from 8.6 nM to 271.9 nM [1].
| Evidence Dimension | Degradation Potency (DC50) for CDK6 |
|---|---|
| Target Compound Data | 2.1 nM (DC50 for CDK6 degradation via PROTAC CP-10) |
| Comparator Or Baseline | 8.6 nM to 271.9 nM (DC50 for CDK6 degradation via PROTACs CP-A1, CP-A2, CP-A3, CP-A4) |
| Quantified Difference | Target compound-derived PROTAC is 4- to 129-fold more potent. |
| Conditions | Cell-based degradation assays in human cancer cell lines |
Why This Matters
This potency difference, driven by linker chemistry, directly impacts the required concentration for in vitro and in vivo studies, making the conjugate a critical determinant of experimental success.
- [1] Su S, Yang Z, Gao H, et al. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders. J Med Chem. 2019;62(16):7575-7582. Table 2. View Source
